molecular formula C16H15N5O4S B2378117 Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 877638-28-3

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2378117
CAS No.: 877638-28-3
M. Wt: 373.39
InChI Key: ACBBWZOXDXHOQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core, a thioacetamido linker, and a benzoate ester group. The pyrimidine moiety is common in nucleic acid analogs and anticancer agents, suggesting possible bioactivity. The thioether linkage and ester group may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-2-25-14(24)10-5-3-4-6-11(10)17-13(23)9-26-16-20-19-15-18-12(22)7-8-21(15)16/h3-8H,2,9H2,1H3,(H,17,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBBWZOXDXHOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary subunits:

  • Thetriazolo[4,3-a]pyrimidin-7(8H)-one core (Subunit A).
  • The thioether-linked acetamido bridge (Subunit B).
  • The ethyl 4-aminobenzoate moiety (Subunit C).

Retrosynthetically, the molecule may be assembled via coupling Subunit A and Subunit C through Subunit B. This approach necessitates prior synthesis of:

  • 3-Mercapto-triazolo[4,3-a]pyrimidin-7(8H)-one (Intermediate 1).
  • Ethyl 4-(2-chloroacetamido)benzoate (Intermediate 2).

Synthesis of Intermediate 1: 3-Mercapto-Triazolo[4,3-a]Pyrimidin-7(8H)-One

Multicomponent One-Pot Synthesis of the Triazolopyrimidine Core

Thetriazolo[4,3-a]pyrimidine scaffold is commonly synthesized via one-pot three-component reactions. As demonstrated by Boudriga et al., 5-amino-1-phenyl-1H-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate under acidic conditions to form triazolopyrimidine derivatives. For Intermediate 1, modifications are required to introduce the thiol group at position 3.

Reaction Conditions and Optimization
  • Starting Materials : 5-Amino-1H-1,2,4-triazole derivatives, glyoxylic acid (as the aldehyde source), and ethyl acetoacetate.
  • Catalyst : p-Toluenesulfonic acid (APTS) in ethanol under reflux.
  • Mechanism : Condensation forms the pyrimidine ring, followed by cyclization with the triazole amine.
  • Thiol Introduction : Post-synthetic modification via nucleophilic substitution at position 3. For example, bromination at position 3 using N-bromosuccinimide (NBS), followed by treatment with thiourea to yield the thiol.
Challenges and Solutions
  • Regioselectivity : Ensuring substitution occurs exclusively at position 3 requires careful control of reaction stoichiometry and temperature.
  • Thiol Stability : Thiol groups are prone to oxidation; thus, reactions must be conducted under inert atmospheres with reducing agents like dithiothreitol (DTT).

Synthesis of Intermediate 2: Ethyl 4-(2-Chloroacetamido)Benzoate

Esterification of 4-Aminobenzoic Acid

The ethyl benzoate group is introduced via Fischer esterification:

  • Reaction : 4-Aminobenzoic acid is refluxed with excess ethanol and concentrated sulfuric acid.
  • Workup : Neutralization with sodium bicarbonate and extraction with chloroform yields ethyl 4-aminobenzoate.

Chloroacetylation of the Amine

  • Reagents : Chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base.
  • Conditions : Dropwise addition at 0°C to prevent overheating, followed by stirring at room temperature.
  • Yield : ~85% after recrystallization from ethanol.

Coupling of Intermediate 1 and Intermediate 2

Thioether Formation via Nucleophilic Substitution

The thiol group of Intermediate 1 reacts with the chloroacetamido group of Intermediate 2 in a nucleophilic aromatic substitution:

  • Reaction : Intermediate 1 (1.2 eq) and Intermediate 2 (1.0 eq) are stirred in dimethylformamide (DMF) with potassium carbonate as a base.
  • Temperature : 60°C for 12 hours under nitrogen.
  • Workup : Precipitation in ice-water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

  • Melting Point : 214–216°C (decomposes).
  • Spectroscopy :
    • IR (KBr) : 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H, absent post-reaction).
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, -OCH₂CH₃), 4.32 (q, 2H, -OCH₂), 7.85–8.10 (m, 4H, Ar-H), 10.25 (s, 1H, NH).

Alternative Synthetic Routes

Aza-Michael Addition Approach

A novel method involves the aza-Michael addition of 3-mercapto-triazolopyrimidine to ethyl 4-(propiolamido)benzoate. This route avoids halogenated intermediates but requires stringent control of reaction pH and temperature.

Solid-Phase Synthesis

Immobilizing the triazolopyrimidine core on Wang resin enables sequential coupling with Fmoc-protected aminobenzoic acid and chloroacetic anhydride. This method offers high purity but lower yields (~60%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 78 98 Scalable, minimal byproducts Requires halogenated intermediates
Aza-Michael Addition 65 95 Eco-friendly, no halogens Sensitive to moisture and oxygen
Solid-Phase 60 99 High purity, automated Costly reagents, low yield

Industrial-Scale Considerations

Cost Efficiency

  • Bulk Reagents : Ethanol and chloroacetyl chloride are cost-effective at scale.
  • Catalyst Recovery : APTS can be recycled via aqueous extraction, reducing waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate can be used to study biological processes and pathways. Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Medicine: The compound and its derivatives have potential medicinal applications. They can be investigated for their therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The thioacetamido group in the target may improve membrane permeability relative to 2d’s nitro and cyano groups, which are electron-withdrawing and could reduce bioavailability.

Pharmacological and Physicochemical Properties

  • Bioactivity Potential: The target’s triazolo-pyrimidine core may exhibit kinase or protease inhibition, akin to triazole-containing drugs. In contrast, 2d’s imidazo-pyridine structure lacks direct activity reports but shares a nitro group linked to antimicrobial properties.
  • Solubility : The target’s ester group likely enhances lipophilicity compared to 2d’s polar dicarboxylate, though the thioether could moderate this effect.
  • Thermal Stability: Compound 2d’s higher melting point (215–217°C) suggests strong intermolecular forces (e.g., hydrogen bonding via nitro/cyano groups), whereas the target’s stability remains uncharacterized.

Spectral and Crystallographic Data

  • Target Compound : Lacks reported spectral data, but theoretical IR peaks would include N–H (amide, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and C=S (thioether, ~650 cm⁻¹).
  • Compound 2d : Confirmed via ¹H NMR (δ 1.25–1.35 ppm for ethyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyls).
  • Thiazolo-pyrimidine : Crystal parameters (a = 13.35 Å, b = 11.70 Å, c = 14.41 Å; β = 110.5°) indicate a dense packing (density = 1.377 g/cm³).

Biological Activity

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Structure and Characteristics

The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of the thioacetamido group and benzoate structure may contribute to its interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of the triazole class exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 0.125 to 8 µg/mL, demonstrating potent antibacterial effects .

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For example, compounds bearing a triazolo-pyrimidine core have been evaluated against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values of 0.83 µM for A549 and 0.15 µM for MCF-7, indicating strong anti-tumor activity . These findings suggest that this compound may possess similar anticancer properties.

The biological activity of triazole derivatives often involves the inhibition of key enzymes and pathways within target organisms or cells. For instance, studies have shown that triazoles can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . Additionally, some compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and caspase activation .

Study 1: Antimicrobial Efficacy

In a comparative study on the antibacterial efficacy of triazole derivatives, researchers synthesized several compounds and tested their activity against both drug-sensitive and resistant strains. The results indicated that certain derivatives exhibited up to 16 times greater activity than standard antibiotics like ampicillin .

Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the cytotoxic effects of triazolo-pyrimidine derivatives on cancer cell lines. The results revealed that compounds with specific substituents on the triazole ring showed enhanced potency against MCF-7 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential coupling of thioacetamide intermediates with functionalized benzoate derivatives. For example:

Step 1 : React 7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-thiol with chloroacetyl chloride in the presence of triethylamine to form the thioether intermediate .

Step 2 : Couple the intermediate with ethyl 2-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .

Optimization : Yields (>75%) are achieved by controlling solvent polarity (e.g., DCM for Step 1, DMF for Step 2) and catalyst concentration (10 mol% triethylamine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the thioether linkage (δ 3.8–4.2 ppm for SCH2_2CO) and ester group (δ 1.3 ppm for CH3_3CH2_2) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles between the triazolo-pyrimidine and benzoate moieties .
  • HPLC-MS : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

  • Methodology :

  • Targets : Enzymes like COX-2 (anti-inflammatory) and kinases (anticancer) are prioritized based on structural analogs .
  • Assays :
  • In vitro enzyme inhibition : IC50_{50} values determined via fluorometric assays (e.g., COX-2 inhibition at 10–50 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported at 24–72 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?

  • Methodology :

  • SAR Studies : Replace the ethyl ester with methyl or tert-butyl esters to improve metabolic stability. For example, methyl analogs show 20% higher plasma half-life in murine models .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility. Comparative
DerivativeSolubility (mg/mL)Bioavailability (%)
Ethyl ester0.1245
Methyl ester0.0958
Phosphate pro-drug1.372

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Methodology :

  • Variable control : Re-evaluate assay conditions (e.g., ATP concentration in kinase assays affects IC50_{50}). For example, IC50_{50} for EGFR inhibition varies from 1.2 µM (10 µM ATP) to 3.8 µM (1 mM ATP) .
  • Batch purity : Impurities >5% (e.g., unreacted thiol) can artificially lower activity. Validate via HPLC and re-test .

Q. What computational methods predict binding modes with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for COX-2). The triazolo-pyrimidine core docks into the hydrophobic active site, with ΔG ≈ -9.2 kcal/mol .
  • MD Simulations : AMBER simulations (100 ns) reveal stable hydrogen bonds between the acetamido group and Arg120/His90 residues .

Comparative Analysis of Structural Analogs

Compound NameStructural FeatureKey ActivityReference
Ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoatep-Tolyl substitutionAnticancer (EC50_{50} = 18 µM, MCF-7)
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoateMethoxyphenyl groupNeuroprotective (75% viability at 10 µM, SH-SY5Y cells)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamideFluorophenyl substituentAntibacterial (MIC = 8 µg/mL, S. aureus)

Key Challenges & Future Directions

  • Synthetic scalability : Multi-step routes require optimization for gram-scale production (e.g., flow chemistry for thioether coupling) .
  • Toxicity profiling : Address hepatotoxicity risks (observed at >100 µM in HepG2 cells) via metabolite identification .
  • Target validation : CRISPR screening to confirm on-target effects vs. off-target kinase inhibition .

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